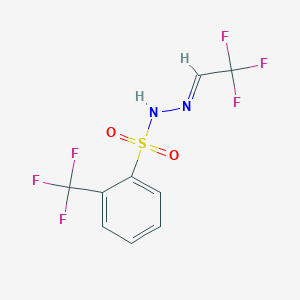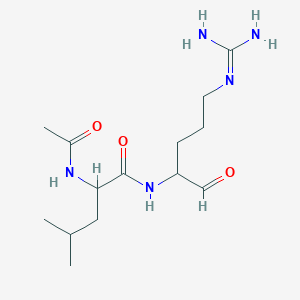
Decyl phenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl phenyl sulfide is an organic compound with the molecular formula C16H26S It consists of a decyl group (a ten-carbon alkyl chain) attached to a phenyl group (a benzene ring) through a sulfur atom This compound is part of the sulfide family, which are characterized by the presence of a sulfur atom bonded to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of decyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiophenol attacks the carbon atom of decyl bromide, displacing the bromide ion and forming this compound.
Another method involves the coupling of decyl chloride with phenyl thiolate in the presence of a catalyst such as copper(I) iodide. This reaction also proceeds via a nucleophilic substitution mechanism, with the phenyl thiolate acting as the nucleophile.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid is a common reagent for oxidizing this compound to sulfoxides.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of this compound to thiols.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Decyl phenyl sulfide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of decyl phenyl sulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Decyl phenyl sulfide can be compared with other similar compounds such as diphenyl sulfide and benzyl phenyl sulfide. While all these compounds contain a sulfur atom bonded to aromatic rings, this compound is unique due to the presence of a long alkyl chain. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and different reactivity patterns.
List of Similar Compounds
Diphenyl sulfide: Consists of two phenyl groups bonded to a sulfur atom.
Benzyl phenyl sulfide: Contains a benzyl group and a phenyl group bonded to a sulfur atom.
Methyl phenyl sulfide: Contains a methyl group and a phenyl group bonded to a sulfur atom.
Eigenschaften
Molekularformel |
C16H26S |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
decylsulfanylbenzene |
InChI |
InChI=1S/C16H26S/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI-Schlüssel |
PKAZBZIEOSJIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)







![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)


![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)

